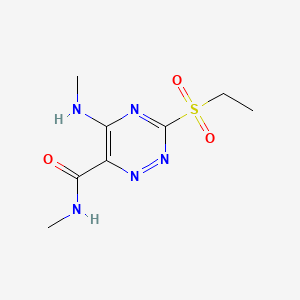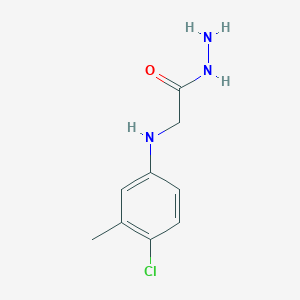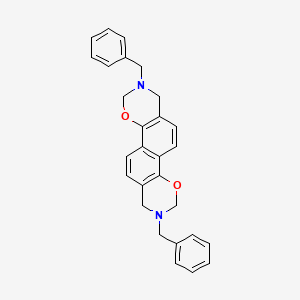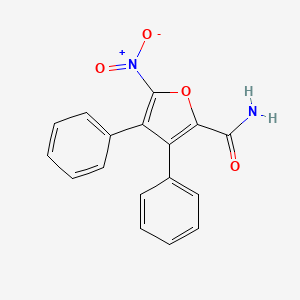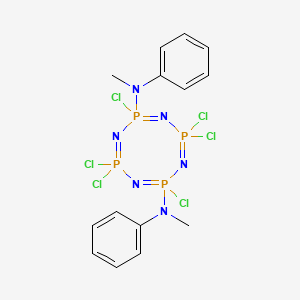
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core with amino and dibromophenyl substituents, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonamide and 4-amino-3,5-dibromophenylamine as the primary reactants.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dibromophenyl groups can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can disrupt the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . The compound binds to the active site of CA IX, preventing its normal function and thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-: This compound has similar structural features but with dichloro substituents instead of dibromo.
Benzenesulfonamide, 4-amino-N-(3-methoxypropyl)-:
Uniqueness
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- is unique due to its dibromo substituents, which enhance its reactivity and potential as an inhibitor of carbonic anhydrase IX. This makes it particularly valuable in medicinal chemistry for developing targeted anticancer therapies.
Propriétés
Numéro CAS |
174628-56-9 |
|---|---|
Formule moléculaire |
C12H11Br2N3O2S |
Poids moléculaire |
421.11 g/mol |
Nom IUPAC |
4-amino-N-(4-amino-3,5-dibromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11Br2N3O2S/c13-10-5-8(6-11(14)12(10)16)17-20(18,19)9-3-1-7(15)2-4-9/h1-6,17H,15-16H2 |
Clé InChI |
AQWPYFPOMGQZKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C(=C2)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


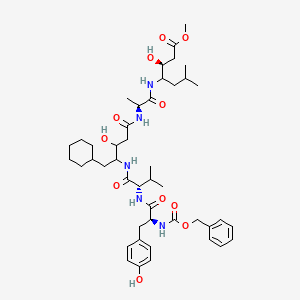
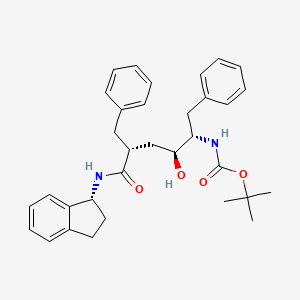
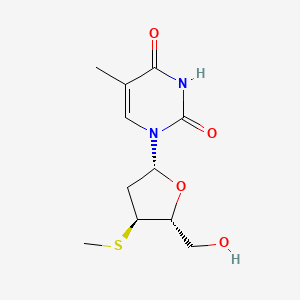
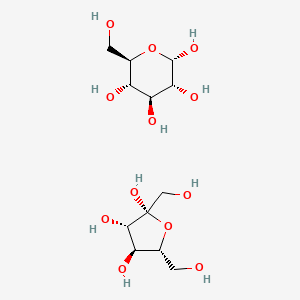
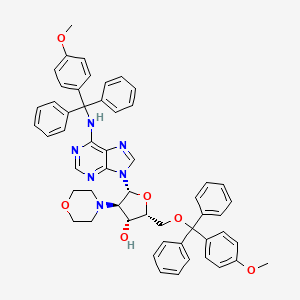
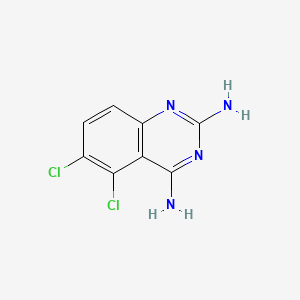
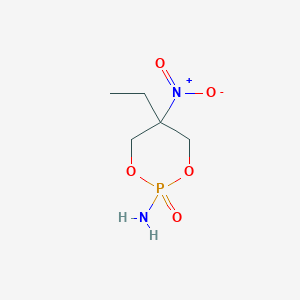
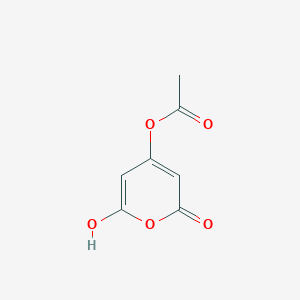
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
